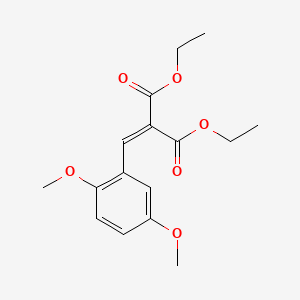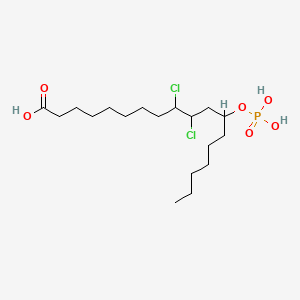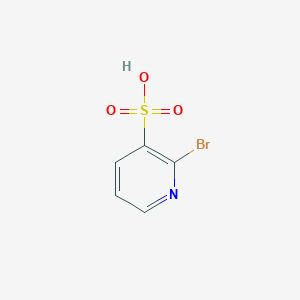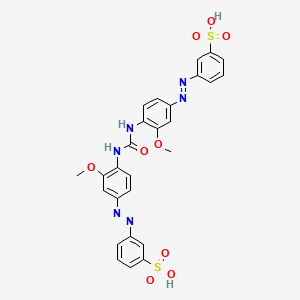
3,3'-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, methoxy groups, and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid typically involves the reaction of 3-methoxy-p-phenylenediamine with carbonyl compounds under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the azo linkage. The sulfonic acid groups are introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and sulfonating agents like sulfuric acid. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amines .
Applications De Recherche Scientifique
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. The azo groups can participate in redox reactions, while the sulfonic acid groups can form strong ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(Carbonylbis(imino(4-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid
- 3,3’-(Carbonylbis(imino(3-ethoxy-p-phenylene)azo))bis(benzenesulphonic) acid
- 3,3’-(Carbonylbis(imino(3-methoxy-m-phenylene)azo))bis(benzenesulphonic) acid
Uniqueness
What sets 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and physical properties. This compound’s combination of methoxy, azo, and sulfonic acid groups allows for a wide range of chemical reactivity and applications .
Propriétés
Numéro CAS |
25712-08-7 |
|---|---|
Formule moléculaire |
C27H24N6O9S2 |
Poids moléculaire |
640.6 g/mol |
Nom IUPAC |
3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C27H24N6O9S2/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40) |
Clé InChI |
LARRMQDVFRFBIE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


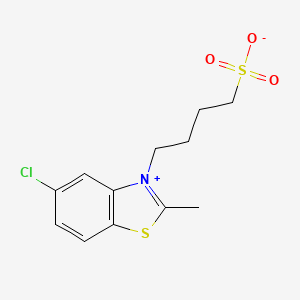
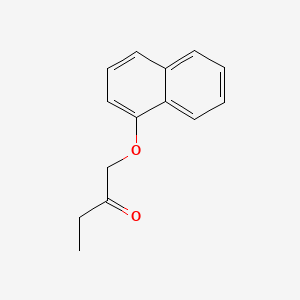
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)



